molecular formula C22H16N2O3 B13128612 1,4-Diamino-2-(4-methylbenzoyl)anthracene-9,10-dione CAS No. 89868-43-9

1,4-Diamino-2-(4-methylbenzoyl)anthracene-9,10-dione

Cat. No.: B13128612
CAS No.: 89868-43-9
M. Wt: 356.4 g/mol
InChI Key: WIFBXHVOOUDBCP-UHFFFAOYSA-N
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Description

1,4-Diamino-2-(4-methylbenzoyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its applications in various scientific fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-diamino-2-(4-methylbenzoyl)anthracene-9,10-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-2-(4-methylbenzoyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroxyanthracenes .

Scientific Research Applications

1,4-Diamino-2-(4-methylbenzoyl)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-diamino-2-(4-methylbenzoyl)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. This property is particularly useful in its anticancer activity. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, contributing to its photodynamic therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diamino-2-(4-methylbenzoyl)anthracene-9,10-dione is unique due to the presence of both amino and 4-methylbenzoyl groups, which enhance its photophysical properties and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

89868-43-9

Molecular Formula

C22H16N2O3

Molecular Weight

356.4 g/mol

IUPAC Name

1,4-diamino-2-(4-methylbenzoyl)anthracene-9,10-dione

InChI

InChI=1S/C22H16N2O3/c1-11-6-8-12(9-7-11)20(25)15-10-16(23)17-18(19(15)24)22(27)14-5-3-2-4-13(14)21(17)26/h2-10H,23-24H2,1H3

InChI Key

WIFBXHVOOUDBCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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